N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine, also known as MI-2, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. MI-2 was first synthesized in 2009 by researchers at the University of Michigan, and since then, it has been the subject of numerous scientific studies.
Wirkmechanismus
N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine binds to the transcription factor c-Myc and prevents it from binding to DNA, thereby inhibiting its activity. This leads to a decrease in the expression of c-Myc target genes, many of which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit tumor growth in animal models. In addition, N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine has been shown to be selective for c-Myc, and does not affect the activity of other transcription factors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine is its selectivity for c-Myc, which makes it a useful tool for studying the role of c-Myc in cancer. However, N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine has also been shown to have limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several directions for future research on N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine. One area of interest is the development of more potent and selective c-Myc inhibitors based on the structure of N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine. Another area of interest is the investigation of the potential of N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, further studies are needed to fully understand the mechanisms of action of N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine and its potential applications in cancer treatment.
Synthesemethoden
The synthesis of N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine involves several steps, starting with the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-aminobenzoyl chloride to form the intermediate product, which is then coupled with isoleucine methyl ester to form N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine.
Wissenschaftliche Forschungsanwendungen
N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine has been shown to be a potent inhibitor of the transcription factor c-Myc, which is overexpressed in many types of cancer. Inhibition of c-Myc has been identified as a potential therapeutic strategy for cancer treatment, and N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine has been studied extensively for this purpose.
Eigenschaften
IUPAC Name |
2-[[2-[(4-methoxybenzoyl)amino]benzoyl]amino]-3-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-4-13(2)18(21(26)27)23-20(25)16-7-5-6-8-17(16)22-19(24)14-9-11-15(28-3)12-10-14/h5-13,18H,4H2,1-3H3,(H,22,24)(H,23,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVYHDKHVKVGQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({2-[(4-Methoxybenzoyl)amino]benzoyl}amino)-3-methylpentanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.